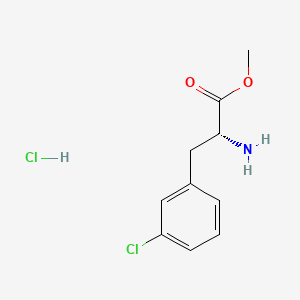![molecular formula C17H17NO B6168885 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline CAS No. 1019517-65-7](/img/new.no-structure.jpg)
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound characterized by the presence of an ethynyl group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives and ethynyl-containing reagents.
Reaction Conditions: A common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the Sonogashira coupling reaction using larger reactors and optimized conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow techniques to enhance reaction efficiency and safety, particularly for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alkanes or alkenes.
Substitution Products: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.
Mecanismo De Acción
The mechanism by which 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials applications, the ethynyl group can participate in polymerization reactions, contributing to the formation of conductive or semiconductive materials.
Comparación Con Compuestos Similares
3-Ethynylaniline: Lacks the methoxyphenyl group, leading to different reactivity and applications.
N-[1-(3-Methoxyphenyl)ethyl]aniline:
Uniqueness: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the combination of the ethynyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1019517-65-7 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




